[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bridge-headed nitrogen atom, making it a valuable candidate for various biological activities . It is commonly found in medicinal compounds and exhibits a range of activities, including acting as inhibitors for various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride can be achieved through several methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions . This method uses enaminonitriles and benzohydrazides in a tandem reaction that involves transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is completed in a short time and yields the target compound in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used . Additionally, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride typically involve scalable and cost-effective approaches. The microwave-mediated method mentioned earlier is particularly suitable for industrial applications due to its efficiency and eco-friendliness . The use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 in the synthesis process also makes it viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizers include sodium hypochlorite, lead tetraacetate, and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes . The compound’s ability to act as an inverse agonist for RORγt suggests its role in modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its adenosine receptor antagonistic properties.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for developing CDK2 inhibitors.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
What sets [1,2,4]Triazolo[1,5-a]pyridin-7-ol, hydrochloride apart is its broad spectrum of biological activities and its eco-friendly synthesis methods. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H |
InChI Key |
VFSGEPBRJRKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)N=CN2.Cl |
Origin of Product |
United States |
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